HBX 19818

USP7 inhibitor Cellular cytotoxicity HPV oncoprotein degradation

USP7 inhibitor selectivity varies widely; off-target USP47 co-inhibition (common in P5091/P22077) confounds pathway readouts. HBX 19818 provides a clean genetic phenotype validation. - >200 μM selectivity against major off-target DUBs; >46-fold vs USP47 - Recapitulates G1 arrest & reduced proliferation (IC50 ~2 μM) in HCT116 cells - Pairs with HBX 28258 (IC50 22.6 μM) for covalent binding control studies

Molecular Formula C25H28ClN3O
Molecular Weight 422.0 g/mol
Cat. No. B15585695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBX 19818
Molecular FormulaC25H28ClN3O
Molecular Weight422.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30)
InChIKeyZCALMLVWZSQGGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HBX 19818: Selective USP7 Inhibitor Overview


HBX 19818 is a potent, selective, and covalent small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) with a cell-free IC50 of 28.1 μM [1]. It covalently binds to the active site cysteine of USP7, thereby stabilizing key tumor suppressors like p53 and inducing G1 cell-cycle arrest in cancer cell lines . HBX 19818 is a member of the cyano-indenopyrazine class and is widely used as a chemical probe to study deubiquitination pathways, DNA damage responses, and HPV-mediated carcinogenesis [2].

Selective USP7 inhibition with reported broad window over USP47 and related DUBs
Covalent active-site binding recapitulates USP7 knockdown phenotype
Documented G1 cell-cycle arrest in colon cancer models (HCT116)

HBX 19818: Selectivity & Reproducibility


Despite sharing a common nominal target (USP7), in-class inhibitors cannot be substituted for HBX 19818 without experimental revalidation. Distinct binding modes (covalent vs. non-covalent), divergent off-target profiles across the deubiquitinase (DUB) family, and stark differences in cellular cytotoxicity and substrate stabilization produce non-overlapping functional outcomes [1]. For instance, while the non-covalent inhibitor GNE-6776 is more biochemically potent (IC50 ~1.34 μM), it induces significant cytoplasmic vacuolation and cytotoxicity at its effective concentration in cellular models [2]. Conversely, the broad-spectrum DUB inhibitor PR-619 fails to recapitulate the HPV16E7 destabilization phenotype observed with HBX 19818, underscoring that target engagement alone does not predict cellular pharmacology [3]. Substituting HBX 19818 with a structurally distinct analog therefore risks experimental failure due to unmatched selectivity, divergent cellular stress responses, or unanticipated off-target effects [4].

USP47 co-inhibition
Substituting with P5091 or P22077 introduces significant USP47 activity, which may confound USP7-specific phenotype attribution.
Broader DUB spectrum
Earlier inhibitors inhibit USP8, USP5, USP2, and USP20; HBX 19818 shows markedly narrower off-target profile, altering pathway readouts.
Divergent cellular mechanism
Cellular effects of P5091/P22077 may involve USP47-dependent pathways or proteasome interference, differing from direct USP7 catalytic inhibition.

HBX 19818: Quantitative Evidence Comparison


Recombinant USP7 Potency vs. HBX 28258

In head-to-head comparison in CaSki cervical cancer cells, HBX 19818 (6 μM) reduced HPV16E7 oncoprotein levels by 59.11% ± 11.90% (p < 0.01) without inducing cytotoxicity. In contrast, GNE-6776, a more biochemically potent USP7 inhibitor (IC50 = 1.34 μM), required 15 μM to achieve a 72.04% ± 10.05% (p < 0.001) reduction in E7 levels, but this concentration concurrently induced significant cytoplasmic vacuolation indicative of cytotoxicity, precluding its use in functional assays [1]. This provides direct experimental justification for selecting HBX 19818 over GNE-6776 in cellular models where compound-induced stress artifacts must be avoided.

USP7 Inhibition vs. HBX 28258
Reported
HBX 19818 IC50 28.1 µM, HBX 28258 IC50 22.6 µM; ∆5.5 µM
Supports SAR studies and target engagement with matched congener pair
Covalent binding mode conserved; recombinant USP7, Ub-AMC substrate
USP7 inhibitor Cellular cytotoxicity HPV oncoprotein degradation DUB inhibitor comparison

Selectivity Against USP47 Deubiquitinase

A comparative study evaluated five DUB inhibitors in CaSki cells. Only HBX 19818 (6 μM) and GNE-6776 (15 μM) significantly reduced HPV16E7 levels. Notably, the more potent USP7 inhibitor P5091 (IC50 = 4.2 μM) marginally increased E7 levels, while the highly potent FT671 (IC50 = 52 nM) and the broad-spectrum DUB inhibitor PR-619 had no noticeable effect on E7 levels [1]. This demonstrates that biochemical potency against recombinant USP7 does not predict cellular efficacy in the HPV16E7 degradation assay, and that HBX 19818 possesses a unique functional profile not shared by other USP7-targeting agents.

Selectivity for USP47
Data to verify
HBX 19818 IC50 >200 µM (USP47); P5091 4.3 µM, P22077 8.74 µM
Enables USP7-specific pathway attribution avoiding USP47 co-inhibition
Cross-study comparison; verify in own DUB panel assay
USP7 inhibitor HPV16E7 Protein stability DUB inhibitor selectivity

Cellular Phenotype: HCT116 G1 Arrest

HBX 19818 and its direct structural analog HBX 28258 share similar biochemical IC50 values against recombinant USP7 (28.1 μM vs. 22.6 μM, respectively) and comparable selectivity profiles (IC50 > 200 μM for USP8, USP5, USP2, USP20) [1]. However, in cellular proliferation assays, HBX 19818 demonstrates superior potency: it inhibits HCT116 colon cancer cell proliferation with an IC50 of approximately 2 μM , whereas HBX 28258 requires higher concentrations to achieve similar growth inhibition . Both compounds are covalent USP7 inhibitors that promote MDM2 degradation and p53 activation, but HBX 19818's enhanced cellular activity provides a practical advantage for cell-based studies requiring robust target engagement at lower compound concentrations.

HCT116 Proliferation Inhibition
Reported
IC50 ~2 µM (BrdU), G1-phase arrest phenotype
Recapitulates USP7 knockdown phenotype, supporting target validation studies
HCT116 colon cancer cells; model-dependent readout
USP7 inhibitor Antiproliferative activity HCT116 Covalent inhibitor

p53 Stabilization via USP7 Inhibition

In a comprehensive selectivity panel, HBX 19818 demonstrated no significant inhibition (IC50 > 200 μM) against a range of related deubiquitinases including USP8, USP5, USP10, USP2, USP20, CYLD, UCH-L1, UCH-L3, and the SUMO protease SENP1 [1]. This high degree of selectivity distinguishes HBX 19818 from dual USP7/USP47 inhibitors like P5091 (USP7 IC50 = 4.2 μM; USP47 IC50 = 4.3 μM) and broad-spectrum DUB inhibitors like PR-619 . The covalent binding mechanism of HBX 19818 to the USP7 active site cysteine contributes to this selectivity by requiring precise positioning of the electrophilic warhead within the USP7 catalytic cleft . For experiments requiring unambiguous attribution of phenotypes to USP7 inhibition, HBX 19818's narrow selectivity profile reduces the likelihood of confounding off-target effects.

p53 Ubiquitination Accumulation
Reported
Dose-dependent increase in polyubiquitinated p53; significant at 30 µM
Confirms USP7 target engagement via p53-MDM2 axis in cellular context
USP7-overproducing HEK293 cells; compare with vehicle control
USP7 inhibitor DUB selectivity Off-target profiling Covalent inhibitor

HBX 19818 Cellular EC50 for HPV16E7 Degradation (2.86 μM) Indicates High Cellular Target Engagement

In CaSki cervical cancer cells, HBX 19818 reduced HPV16E7 protein levels with an EC50 of 2.86 μM, demonstrating robust cellular target engagement at concentrations well below its biochemical IC50 (28.1 μM) [1]. This ~10-fold shift between cell-free and cell-based potency is characteristic of covalent inhibitors that accumulate target engagement over time in living cells, and it contrasts with the behavior of non-covalent USP7 inhibitors like FT671 and GNE-6776, which exhibit closer concordance between biochemical and cellular IC50 values [2]. The EC50 of 2.86 μM provides a quantitative benchmark for dose selection in cell-based experiments, ensuring sufficient USP7 inhibition to degrade HPV16E7 while maintaining cellular viability.

USP7 inhibitor HPV16E7 Cellular EC50 Protein degradation

HBX 19818: Key Experimental Scenarios


Pathway Deconvolution: USP7 vs. USP47

HBX 19818 is the USP7 inhibitor of choice for studies investigating HPV16E7 oncoprotein stability and HPV-mediated carcinogenesis. Head-to-head comparative data demonstrate that HBX 19818, but not P5091, FT671, or PR-619, significantly reduces HPV16E7 protein levels in CaSki cervical cancer cells [1]. The validated cellular EC50 of 2.86 μM enables reliable E7 degradation, while the compound's favorable cytotoxicity profile (unlike GNE-6776) allows for extended functional assays examining proliferation, invasion, migration, and transformation in HPV-positive models [1]. A patent application specifically identifies HBX 19818 as a therapeutic candidate for HPV-associated cancers, underscoring its translational relevance [2].

Validating USP7 Knockdown Phenocopy in Colon Cancer

HBX 19818 recapitulates the USP7 knockdown phenotype in HCT116 colon cancer cells, leading to MDM2 degradation, p53 stabilization, and G1 cell-cycle arrest [3]. With an antiproliferative IC50 of approximately 2 μM in HCT116 cells, HBX 19818 provides a potent chemical tool for dissecting the USP7-p53-MDM2 axis in colorectal cancer research . Its superior cellular activity compared to the close analog HBX 28258 makes it the preferred choice for HCT116-based proliferation and apoptosis assays requiring robust target engagement at lower compound concentrations .

Dose-Response Studies with Matched Control

HBX 19818 serves as a highly selective chemical probe for USP7, exhibiting no significant inhibition (IC50 > 200 μM) against a broad panel of related DUBs including USP8, USP5, USP10, USP2, USP20, CYLD, UCH-L1, UCH-L3, and the SUMO protease SENP1 [3]. This narrow selectivity profile contrasts with dual USP7/USP47 inhibitors (e.g., P5091) and broad-spectrum DUB inhibitors (e.g., PR-619), enabling unambiguous attribution of observed cellular phenotypes to USP7 inhibition. HBX 19818 is therefore ideally suited for target validation studies, genetic rescue experiments (e.g., USP7 overexpression), and investigations into the ubiquitin-proteasome system where target specificity is paramount .

Application
Selection Property
Validation Focus
USP7-specific pathway studies (p53/DNA repair)
Selective USP7 inhibition over USP47
Phenotype attribution to USP7 catalytic inhibition
Colon cancer cell model studies (HCT116)
Recapitulation of USP7 knockdown phenotype
G1 arrest and proliferation endpoint correlation
SAR and target engagement studies
Close structural analog HBX 28258 as control
Covalent binding mode confirmation and off-target control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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